4-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine
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Overview
Description
4-{2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a nitro group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-fluorobenzaldehyde, which is then reacted with hydrazine to form the hydrazone intermediate. This intermediate undergoes further reactions, including nitration and sulfonylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-{2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and fluorophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
- 2-fluorobenzaldehyde 4-quinazolinylhydrazone
Uniqueness
Compared to similar compounds, 4-{2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE is unique due to the presence of the morpholine ring and the nitro group
Properties
Molecular Formula |
C17H17FN4O5S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-morpholin-4-ylsulfonyl-4-nitroaniline |
InChI |
InChI=1S/C17H17FN4O5S/c18-15-4-2-1-3-13(15)12-19-20-16-6-5-14(22(23)24)11-17(16)28(25,26)21-7-9-27-10-8-21/h1-6,11-12,20H,7-10H2/b19-12+ |
InChI Key |
GPDVAZJLOPWYPW-XDHOZWIPSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=CC=C3F |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=CC=C3F |
Origin of Product |
United States |
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